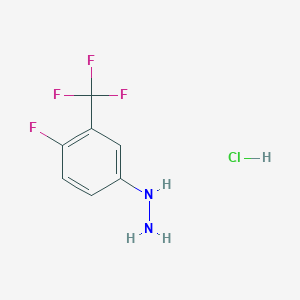

4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride

Beschreibung

4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride is a fluorinated phenylhydrazine derivative characterized by a fluorine atom at the para position (C4) and a trifluoromethyl (-CF₃) group at the meta position (C3) on the benzene ring. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its structural features, including electron-withdrawing substituents (F and CF₃), enhance its reactivity in condensation and cyclization reactions, making it valuable in drug discovery and materials science .

Eigenschaften

IUPAC Name |

[4-fluoro-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2.ClH/c8-6-2-1-4(13-12)3-5(6)7(9,10)11;/h1-3,13H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJZDPPQFFSNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)C(F)(F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660167 | |

| Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-22-2 | |

| Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Overview

This method involves converting a para-trifluoromethyl aniline derivative into the hydrazine hydrochloride via diazotization, followed by reduction with sodium sulfite or similar agents. It is the most direct and industrially viable route, emphasizing high yield and purity.

Step-by-step Process

- Starting Material : Para-trifluoromethyl aniline derivative, specifically p-trifluoromethyl aniline .

-

- Dissolve p-trifluoromethyl aniline in concentrated hydrochloric acid.

- Cool the mixture to $$-5^\circ C$$ to $$15^\circ C$$.

- Add sodium nitrite solution dropwise to generate the diazonium salt.

- Maintain the temperature to prevent decomposition.

- Adjust pH to 5–7 using sodium carbonate solution.

-

- Prepare a sodium sulfite solution cooled to 0–20°C.

- Add the diazonium salt solution gradually into the sodium sulfite solution under stirring.

- Maintain temperature at 0–25°C for 1–3 hours.

- Reflux the mixture with concentrated hydrochloric acid for 1–4 hours to facilitate hydrazine formation.

- Cool, filter, and dry to obtain 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride .

Reaction Data

| Parameter | Value |

|---|---|

| Molar ratio of p-trifluoromethyl aniline to sodium nitrite | 1:1.05–3.00 |

| Sodium nitrite concentration | 28–36 wt% |

| Temperature during diazotization | $$-5^\circ C$$ to $$15^\circ C$$ |

| pH during diazotization | 5–7 |

| Reduction temperature | 0–25°C |

| Reflux duration | 1–4 hours |

Advantages

- High yield (>75%) with purity of 97–99%

- Suitable for large-scale synthesis

- Controlled reaction conditions minimize side products

Hydrazine-Based Direct Amination Method (Alternative)

Overview

This approach involves direct reaction of aromatic precursors with hydrazine derivatives, such as hydrazine hydrate, under controlled conditions. It is often used when the aromatic ring is pre-functionalized with fluorine and trifluoromethyl groups.

Process Details

- Starting Material : Aromatic compounds bearing fluorine and trifluoromethyl groups, e.g., trifluoromethyl-substituted chlorobenzenes .

- Reaction Conditions :

- React with excess hydrazine hydrate in an organic solvent like pyridine or tetrahydrofuran.

- Heat at moderate temperatures (around 80–120°C).

- Reaction proceeds via nucleophilic substitution or reduction of diazotized intermediates.

- Isolation :

- Work-up involves extraction, washing, and recrystallization.

- Purification via distillation or chromatography.

Research Findings

- This method is less favored for large-scale production due to harsher conditions and lower selectivity.

- Yields are variable, often requiring extensive purification.

Use of Mixtures of Aromatic Precursors (Advanced Method)

Overview

Recent patents describe using mixtures of dichlorofluorotrifluoromethylbenzenes as starting materials, reacting with hydrazine sources to produce the target hydrazine hydrochloride under milder conditions.

Key Features

- Mixture of isomeric dichlorofluorotrifluoromethylbenzenes reacts with hydrazine hydrate.

- Reactions occur at temperatures below 60°C, often in aromatic solvents like toluene or pyridine.

- Yields are high (>80%), with easier separation owing to differential reactivity.

Research Data

| Starting Material Composition | Reaction Conditions | Yield | Purity |

|---|---|---|---|

| 65–98% 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene | 0–60°C, 1–24 hours | >80% | 97–99% |

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Diazotization & Reduction | p-trifluoromethyl aniline, sodium nitrite, sodium sulfite | $$-5^\circ C$$ to 45°C, reflux | High purity, scalable | Multi-step, requires temperature control |

| Direct Hydrazine Reaction | Aromatic chlorides with hydrazine hydrate | 80–120°C | Simpler, direct | Lower selectivity, harsher conditions |

| Mixture-based Synthesis | Dichlorofluorotrifluoromethylbenzenes + hydrazine | 0–60°C | Milder, high yield | Requires specific precursor mixtures |

Analyse Chemischer Reaktionen

4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.

Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that hydrazine derivatives, including 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride, exhibit promising anticancer properties. A study highlighted its potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features contribute to its interaction with cellular targets, enhancing its efficacy against specific cancer types.

Case Study:

- In vitro studies demonstrated that the compound significantly reduced the viability of cancer cells compared to controls, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has shown activity against various pathogens, making it a candidate for developing new antimicrobial agents. Its fluorinated structure enhances lipophilicity, which may improve cellular uptake and efficacy.

Data Table: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Synthesis of Functional Materials

This compound is utilized in synthesizing advanced materials, including polymers and nanocomposites. Its unique chemical properties allow for modifications that enhance material performance in electronics and photonics.

Case Study:

- Researchers have successfully incorporated this compound into polymer matrices to create materials with improved thermal stability and electrical conductivity.

Fluorinated Graphene Oxide

Recent studies have explored the use of this hydrazine derivative in reducing graphene oxide to produce fluorinated graphene materials. These materials exhibit enhanced electronic properties suitable for applications in organic photovoltaics.

Data Table: Properties of Fluorinated Graphene Oxide

| Property | Value |

|---|---|

| Electrical Conductivity | 10^3 S/m |

| Thermal Stability | Up to 300 °C |

| Power Conversion Efficiency | 8% |

Building Block for Synthesis

This compound serves as a crucial building block in synthesizing other fluorinated compounds. Its reactivity allows for various transformations, leading to the development of novel chemicals with diverse applications.

Example Reactions:

- Coupling reactions with aryl halides to form complex aromatic systems.

- Formation of hydrazones and azo compounds useful in dye chemistry.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The fluoro and trifluoromethyl groups enhance its binding affinity to the target enzymes, leading to effective inhibition. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Phenylhydrazine Derivatives

Substituent Effects and Molecular Properties

The compound’s unique substitution pattern distinguishes it from monosubstituted analogs. Below is a comparative analysis with related phenylhydrazine hydrochlorides:

Table 1: Structural and Physical Properties of Selected Phenylhydrazine Hydrochlorides

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | CAS No. | Key Applications |

|---|---|---|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)phenylhydrazine HCl | 4-F, 3-CF₃ | ~230.5* | Not reported | Not available | Heterocyclic synthesis, pharmaceuticals |

| 4-Fluorophenylhydrazine HCl | 4-F | 162.59 | 250 | 823-85-8 | Antidiabetic agents, dyes |

| 3-Fluorophenylhydrazine HCl | 3-F | 162.59 | 268 (dec.) | 2924-16-5 | Organic intermediates |

| 3-(Trifluoromethyl)phenylhydrazine HCl | 3-CF₃ | 212.60 | Not reported | 3107-33-3 | Enzyme inhibitors, agrochemicals |

| 4-Methoxyphenylhydrazine HCl | 4-OCH₃ | 174.61 | Not reported | 19501-58-7 | Antioxidant synthesis |

| 4-Chlorophenylhydrazine HCl | 4-Cl | 179.03 | Not reported | 1073-70-7 | Polymer chemistry |

*Calculated based on molecular formula C₇H₆F₄N₂·HCl.

Key Observations:

- Electronic Effects : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, reducing electron density on the aromatic ring and enhancing electrophilic substitution reactivity compared to methoxy (-OCH₃) or methyl (-CH₃) groups .

- Steric Effects : The bulkier -CF₃ group at C3 may hinder reactions at the ortho position, whereas smaller substituents like -F or -Cl allow greater flexibility in synthesis .

- Melting Points : Fluorinated derivatives generally exhibit higher melting points due to increased polarity and hydrogen bonding (e.g., 3-Fluoro: 268°C vs. 4-Fluoro: 250°C) .

Stability and Handling

Biologische Aktivität

4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride is a fluorinated hydrazine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which can significantly influence its reactivity and interactions with biological targets.

The molecular formula for this compound is C8H7ClF4N2. The presence of multiple fluorine atoms contributes to its lipophilicity, potentially enhancing its ability to penetrate biological membranes.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules, including enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. This property is particularly useful in the development of enzyme inhibitors and other bioactive molecules.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of fluoro and trifluoromethyl-substituted compounds were tested against multidrug-resistant strains of Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests that the incorporation of trifluoromethyl groups enhances antibacterial activity.

Cytotoxicity

In vitro studies have demonstrated that some derivatives exhibit cytotoxic effects against various cancer cell lines. The selectivity index of certain compounds indicates their potential as therapeutic agents with reduced toxicity towards normal cells .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several fluorinated phenylhydrazines against MRSA strains. The results showed that derivatives with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts, supporting the hypothesis that fluorination increases biological activity .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on Vero cells, revealing a selective cytotoxic profile that favors cancerous over non-cancerous cells, thus highlighting its potential for targeted cancer therapy .

Data Tables

| Compound | MIC (µg/mL) | Selectivity Index | Target Pathogen |

|---|---|---|---|

| This compound | 0.25 | >10 | MRSA |

| Derivative A | 0.031 | >20 | VRSA |

| Derivative B | 1.0 | 5 | E. coli |

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride?

The compound is typically synthesized via diazotization of substituted anilines followed by reduction and acid precipitation. For example:

- Diazotization : Reaction of 4-fluoro-3-(trifluoromethyl)aniline with nitrous acid (HNO₂) in HCl generates the diazonium salt.

- Reduction : The diazonium salt is reduced using agents like SnCl₂ or NaHSO₃ to form the hydrazine intermediate.

- Acidification : Hydrochloric acid precipitates the hydrazine hydrochloride salt .

Key variables : Temperature control during diazotization (0–5°C) and stoichiometric precision in reduction steps are critical to avoid side products like azo compounds .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Analytical Methods :

- UV-Vis Spectroscopy : Detects hydrazine derivatives via absorption at 280–320 nm (λmax for phenylhydrazine moieties) .

- HPLC : Reverse-phase C18 columns with 0.1 M HCl as mobile phase achieve baseline separation of impurities .

- Elemental Analysis : Validates C, H, N, and Cl content (e.g., expected Cl⁻ ≈ 16.5% for hydrochloride salts) .

Note : Phosphomolybdic acid (PMA) assays quantify hydrazine content colorimetrically, with detection limits of 0.1 µg/mL .

Q. What safety protocols are essential when handling this compound?

-

Hazard Profile :

-

Decontamination : Immediate rinsing with 0.1 M HCl neutralizes residual hydrazine .

Q. What are its primary applications in academic research?

- Medicinal Chemistry : Precursor for synthesizing pyrazoline derivatives with anti-inflammatory or anticancer activity .

- Analytical Chemistry : Forms hydrazones with carbonyl compounds (e.g., aldehydes/ketones) for chromatographic detection .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Q. How do substituent effects (fluoro/trifluoromethyl groups) influence its reactivity?

Q. What strategies resolve contradictions in reported biological activity data?

- Case Example : Early studies noted hepatotoxicity in phenylhydrazine derivatives, but later work attributed this to impurities (e.g., unreacted aniline). Reproducibility requires:

Q. How does this compound interact with hemoglobin in mechanistic studies?

- Mechanism : The hydrazine group binds to heme iron, forming a stable complex that inhibits oxygen transport.

- Experimental Tools :

- UV-Vis Spectroscopy : Soret band shift from 414 nm (native Hb) to 405 nm (hydrazine-Hb complex) .

- EPR : Detects Fe³⁺ radical formation in oxidized Hb .

Contradictions : Some studies report methemoglobinemia, while others observe hemolysis; differences depend on hydrazine concentration and exposure duration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.